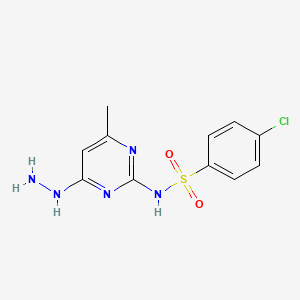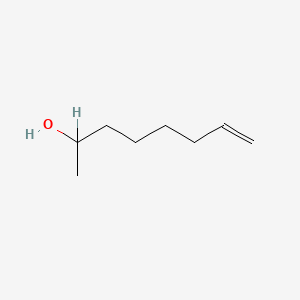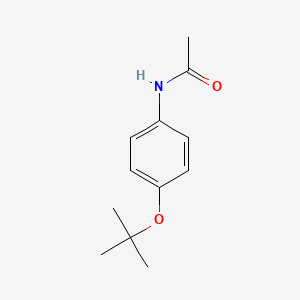
Butacetin
Overview
Description
Molecular Structure Analysis
The molecular structure of Butacetin is characterized by its molecular formula C12H17NO2 . The average mass of Butacetin is 207.269 Da and the monoisotopic mass is 207.125931 Da .
Physical And Chemical Properties Analysis
Butacetin has a density of 1.1±0.1 g/cm³ . Its boiling point is 363.4±25.0 °C at 760 mmHg . The vapour pressure of Butacetin is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.9±3.0 kJ/mol and the flash point is 173.6±23.2 °C . The index of refraction is 1.535 . The molar refractivity is 61.1±0.3 cm³ . It has 3 #H bond acceptors , 1 #H bond donor , and 3 #Freely Rotating Bonds . The polar surface area is 38 Ų and the polarizability is 24.2±0.5 10^-24 cm³ . The surface tension is 36.5±3.0 dyne/cm and the molar volume is 196.1±3.0 cm³ .
Scientific Research Applications
Pharmacological Activities
Herbacetin, a derivative of butacetin, has been reported to have multiple pharmacological activities. It is an active constituent of traditional Chinese medicines and has been used to treat various conditions such as cough, asthma, fever, edema, depression, fatigue, cancers, and cardiovascular diseases. Studies have highlighted its diverse pharmacological activities, including antioxidant, antiviral, anti-inflammatory, anticancer, antidiabetic, and anticholinesterase properties. Herbacetin shows significant potential in cancer treatment, particularly for colon and skin cancers (Wei et al., 2021).
Role in Treating Colorectal Cancer and Hemoglobinopathies
Butyric acid, a derivative of butacetin, has been studied for its role in the treatment of colorectal cancer and hemoglobinopathies. Research indicates that physiological concentrations of butyric acid induce multiple biological effects, such as promoting markers of cell differentiation, apoptosis, and cell growth control. The hyperacetylation of histones and the induction of immune or non-immune cell-activating mediators support the stimulatory effect of butyric acid. Its therapeutic potential in treating colorectal cancer and hemoglobinopathies has been explored in various studies (Pouillart, 1998).
Effect on Intestinal Epithelial Cells
Sodium butyrate, another derivative of butacetin, has been shown to inhibit cell proliferation and stimulate cell differentiation in colonic epithelial cell lines. This effect is possibly linked to its ability to cause hyperacetylation of histone through the inhibition of histone deacetylase. Studies have investigated the molecular mechanisms of butyrate action on cell proliferation/differentiation and compared them with those of trichostatin A, a well-known inhibitor of histone deacetylase (Siavoshian et al., 2000).
Effects on Inflammation and Angiogenesis
Butyrate and its derivatives have been studied for their effects on inflammation and angiogenesis. A study on a murine model of ulcerative colitis explored the effect of niacin, a product of gut microbiota like butyrate, on experimental colitis and its ability to modulate angiogenesis, crucial in the pathogenesis of inflammatory bowel disease. The research suggested that niacin and, by extension, butyrate-related compounds, could have significant therapeutic potential in treating conditions associated with pathologic angiogenesis and inflammation (Salem & Wadie, 2017).
properties
IUPAC Name |
N-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(14)13-10-5-7-11(8-6-10)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNZYVAMNRDUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175324 | |
| Record name | Butacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butacetin | |
CAS RN |
2109-73-1 | |
| Record name | Butacetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2109-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butacetin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002109731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTACETIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTACETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2487QE5LU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




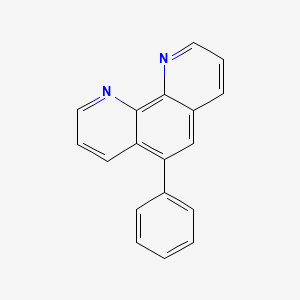


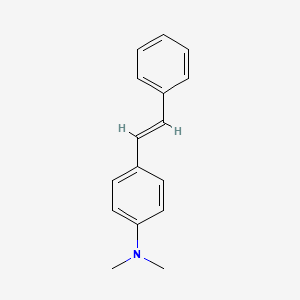

![2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)
![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)
![1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone](/img/structure/B1208439.png)
![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)

![N-[4-(2-pyrimidinylsulfamoyl)phenyl]carbamic acid methyl ester](/img/structure/B1208443.png)
